molecular formula C31H42O2 B12607686 9H-Fluoren-9-one, 2-(1-oxooctadecyl)- CAS No. 886062-26-6

9H-Fluoren-9-one, 2-(1-oxooctadecyl)-

Cat. No.: B12607686
CAS No.: 886062-26-6
M. Wt: 446.7 g/mol
InChI Key: OSXDODGXTAUXMC-UHFFFAOYSA-N
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Description

9H-Fluoren-9-one, 2-(1-oxooctadecyl)- is an organic compound that belongs to the class of fluorenones. Fluorenones are characterized by a fluorene backbone with a ketone functional group at the 9-position. This particular compound has an additional 1-oxooctadecyl group attached, making it a unique derivative of fluorenone. Fluorenones are known for their bright yellow color and are used in various applications due to their interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-9-one, 2-(1-oxooctadecyl)- typically involves the introduction of the 1-oxooctadecyl group to the fluorenone structure. One common method is the Friedel-Crafts acylation reaction, where fluorenone is reacted with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-9-one, 2-(1-oxooctadecyl)- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the fluorene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Fluorenone carboxylic acids.

    Reduction: Fluorenone alcohols.

    Substitution: Halogenated or nitrated fluorenones.

Scientific Research Applications

9H-Fluoren-9-one, 2-(1-oxooctadecyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-one, 2-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenone: The parent compound without the 1-oxooctadecyl group.

    2,7-Dibromo-9-fluorenone: A halogenated derivative of fluorenone.

    9-Fluorenone oxime: A derivative with an oxime functional group.

Uniqueness

9H-Fluoren-9-one, 2-(1-oxooctadecyl)- is unique due to the presence of the long-chain 1-oxooctadecyl group, which imparts distinct physical and chemical properties. This modification can enhance the compound’s solubility, stability, and biological activity compared to its parent compound and other derivatives.

Properties

CAS No.

886062-26-6

Molecular Formula

C31H42O2

Molecular Weight

446.7 g/mol

IUPAC Name

2-octadecanoylfluoren-9-one

InChI

InChI=1S/C31H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30(32)25-22-23-27-26-19-17-18-20-28(26)31(33)29(27)24-25/h17-20,22-24H,2-16,21H2,1H3

InChI Key

OSXDODGXTAUXMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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